

Application Notes and Protocols for Oral Gavage Administration of Fexaramine in Mice

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Compound of Interest

Compound Name: NR1H4 activator 1

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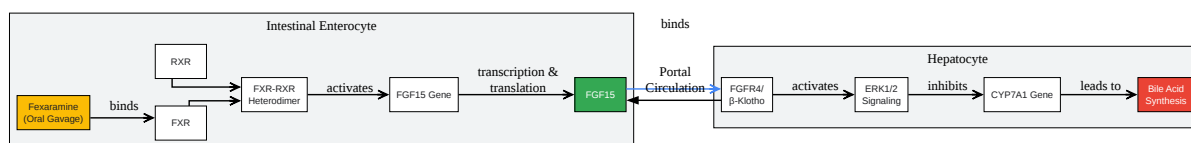
These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of the Farnesoid X Receptor (FXR) agonist, fexaramine, in mouse models. Fexaramine is a potent and selective investigational compound that has shown promise in preclinical studies for the treatment of metabolic diseases.^{[1][2][3]} It primarily acts in the intestine to regulate bile acid, lipid, and glucose metabolism.^{[1][4]}

Mechanism of Action: FXR Signaling Pathway

Fexaramine is a synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. Upon activation by ligands such as bile acids or synthetic agonists like fexaramine, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.

In the intestine, activation of FXR by orally administered fexaramine induces the expression of Fibroblast Growth Factor 15 (FGF15; the mouse ortholog of human FGF19). FGF15 is secreted into the portal circulation and signals in the liver to suppress the expression of Cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This gut-liver signaling axis is a key mechanism by which fexaramine exerts its metabolic effects. Additionally,

intestinal FXR activation can influence the composition of the gut microbiota, which in turn can modulate host metabolism.



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Caption: Fexaramine-activated FXR signaling in the gut-liver axis.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving the oral administration of fexaramine to mice. These studies have primarily focused on models of diet-induced obesity and metabolic syndrome.

Table 1: Fexaramine Dosage and Administration in Mice

Parameter	Details	Reference
Dosage Range	10 - 100 mg/kg body weight, administered daily	
Typical Dosage	50 mg/kg or 100 mg/kg body weight, administered daily	
Administration Route	Oral gavage	
Vehicle Solutions	- DMSO, diluted with PBS (e.g., to 0.2% DMSO) - Corn oil	
Treatment Duration	7 days to 8 weeks	

Table 2: Reported Metabolic Effects of Fexaramine in Diet-Induced Obese Mice

Parameter	Effect	Dosage	Duration	Reference
Body Weight	Prevention of weight gain	100 mg/kg/day	5 weeks	
Fat Mass	Significant reduction	100 mg/kg/day	5 weeks	
Fasting Glucose	Reduced	100 mg/kg/day	5 weeks	
Fasting Insulin	Reduced	100 mg/kg/day	5 weeks	
Serum Cholesterol	Reduced	100 mg/kg/day	5 weeks	
Glucose Tolerance	Improved	100 mg/kg/day	5 weeks	
Insulin Sensitivity	Improved	100 mg/kg/day	5 weeks	
Systemic Inflammation	Markedly decreased levels of inflammatory cytokines (TNF α , IL-1 β , etc.)	100 mg/kg/day	5 weeks	

Experimental Protocols

Protocol 1: Preparation of Fexaramine for Oral Gavage

Materials:

- Fexaramine powder
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) or Corn oil
- Sterile microcentrifuge tubes

- Vortex mixer
- Pipettes and sterile tips

Procedure:

- **Weighing Fexaramine:** Accurately weigh the required amount of fexaramine powder based on the desired dosage and the number of mice to be treated.
- **Initial Dissolution in DMSO:** Fexaramine is highly insoluble in aqueous solutions. First, dissolve the fexaramine powder in a small volume of DMSO. For example, to prepare a 50 mg/kg dose for a 25g mouse (1.25 mg), you might dissolve 25 mg of fexaramine in 100 μ L of DMSO to create a stock solution.
- **Dilution in Vehicle:**
 - **For PBS Vehicle:** Further dilute the fexaramine/DMSO stock solution with PBS to the final desired concentration. It is crucial to ensure the final concentration of DMSO is low (e.g., 0.2%) to avoid toxicity. For instance, if the final dosing volume is 200 μ L, the DMSO volume should not exceed 0.4 μ L. This may require a serial dilution.
 - **For Corn Oil Vehicle:** Dilute the fexaramine/DMSO stock solution in corn oil to the final desired concentration. Ensure thorough mixing by vortexing.
- **Vehicle Control:** Prepare a vehicle-only solution (e.g., 0.2% DMSO in PBS or corn oil) to administer to the control group of mice.
- **Storage:** Prepare fresh dosing solutions daily. If short-term storage is necessary, protect the solution from light and store at 4°C.

Protocol 2: Oral Gavage Procedure in Mice

Materials:

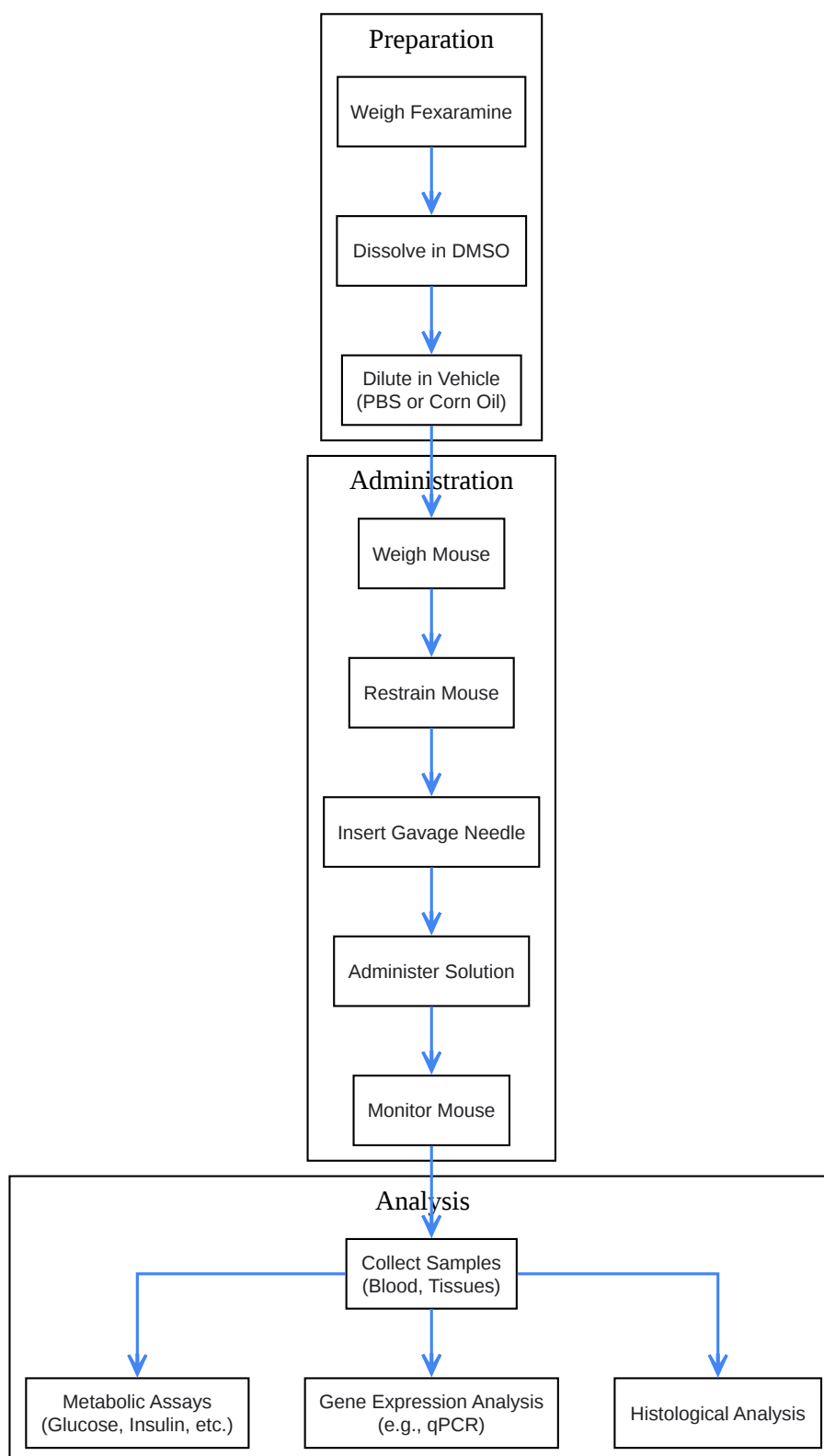
- Prepared fexaramine or vehicle solution
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)

- Syringes (e.g., 1 mL)
- Animal scale
- 70% ethanol for disinfection

Procedure:

- Animal Handling and Restraint:
 - Weigh the mouse to calculate the precise volume of the solution to be administered.
 - Gently but firmly restrain the mouse, ensuring control of the head and neck to prevent movement. The body should be held in a vertical position.
- Gavage Needle Insertion:
 - Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
 - Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth.
 - Advance the needle smoothly into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
- Administration of Solution:
 - Once the needle is correctly positioned in the esophagus, slowly dispense the solution from the syringe.
 - Administer the solution at a steady pace to prevent regurgitation.
- Withdrawal and Monitoring:
 - After administration, gently withdraw the gavage needle.

- Return the mouse to its cage and monitor it for any signs of distress, such as labored breathing or lethargy.
- Aseptic Technique:
 - Use a new sterile gavage needle for each mouse or thoroughly clean and disinfect the needle between animals to prevent cross-contamination.



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Caption: General experimental workflow for fexaramine administration in mice.

Concluding Remarks

The oral administration of fexaramine via gavage is a well-established method in preclinical mouse studies investigating metabolic diseases. Adherence to proper preparation and administration protocols is crucial for obtaining reliable and reproducible data while ensuring animal welfare. The information provided in these application notes serves as a comprehensive guide for researchers and professionals in the field of drug development.

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